molecular formula C8H11NO B1524061 4-(Aminomethyl)-3-methylphenol CAS No. 1243347-65-0

4-(Aminomethyl)-3-methylphenol

Cat. No.: B1524061
CAS No.: 1243347-65-0
M. Wt: 137.18 g/mol
InChI Key: ZCSZQQJJMJQAQH-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-3-methylphenol” is a derivative of phenol, which is an aromatic compound. The “4-(Aminomethyl)” indicates the presence of an aminomethyl group (-CH2-NH2) at the 4th position of the phenol ring, and the “3-methyl” indicates a methyl group (-CH3) at the 3rd position .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenol ring with an aminomethyl group attached at the 4th position and a methyl group at the 3rd position .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in reactions such as condensation, substitution, or complexation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Biomarker Detection in Urine

    • 4-Aminophenol, a derivative of 4-(Aminomethyl)-3-methylphenol, is used as a biomarker for aniline in urine. A study by Jin and Yan (2021) in "Talanta" described the development of a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol in urine. This framework shows high sensitivity, water tolerance, and good stability, making it useful for monitoring human health and pre-diagnosis (Jin & Yan, 2021).
  • Antimicrobial and Antidiabetic Activities

    • Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, demonstrating broad-spectrum antimicrobial activities and significant antidiabetic effects. Their research, published in "Molecules," also highlighted the potential of these compounds as anticancer agents, showing their interaction with human DNA (Rafique et al., 2022).
  • Catalysis in Therapeutic Agent Synthesis

    • Maiti and Buchwald (2009) developed Cu- and Pd-based catalyst systems for the selective O- and N-arylation of unprotected aminophenols, a common structural motif in various therapeutic agents. Published in the "Journal of the American Chemical Society," this research aids in synthesizing structurally complex and potentially useful drugs (Maiti & Buchwald, 2009).
  • Biodegradation Studies

    • A study by Mulla et al. (2018) in "Journal of Environmental Management" investigated the biodegradation of sulfamethoxazole, a common medicine, in bacteria. The study found that certain bacterial strains could degrade 4-aminophenol, a by-product of this process, demonstrating the role of these microorganisms in environmental bioremediation (Mulla et al., 2018).
  • Chemical Synthesis and Characterization

    • Kaya et al. (2012) explored the effects of the electron-donating methyl group on the thermal stability and other properties of aminophenol compounds. This research, published in the "Journal of Applied Polymer Science," contributes to understanding the physical and chemical properties of these compounds (Kaya et al., 2012).
  • Chemotaxis and Biodegradation by Bacteria

    • Bhushan et al. (2000) in "Biochemical and Biophysical Research Communications" reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a process that involves the formation of catechol, a major intermediate. This study highlights the environmental and bioremediation applications of such bacteria (Bhushan et al., 2000).

Safety and Hazards

The safety and hazards associated with “4-(Aminomethyl)-3-methylphenol” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for accurate information. Generally, compounds like this should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

The future directions for research on “4-(Aminomethyl)-3-methylphenol” could involve exploring its potential applications in various fields, such as materials science, medicine, or environmental science .

Properties

IUPAC Name

4-(aminomethyl)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSZQQJJMJQAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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